

# Commercial Suppliers and Technical Guide for High-Purity trans-4-Octene

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## Compound of Interest

Compound Name: **trans-4-Octene**

Cat. No.: **B086139**

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For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. **trans-4-Octene**, an internal olefin, serves as a valuable building block in various organic syntheses, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. Its applications often leverage the reactivity of the carbon-carbon double bond, for instance, in olefin metathesis reactions. This guide provides an in-depth overview of commercial suppliers of high-purity **trans-4-octene**, alongside a detailed experimental protocol for a representative cross-metathesis reaction, a powerful tool in modern drug discovery.

## Commercial Availability of High-Purity trans-4-Octene

A variety of chemical suppliers offer **trans-4-octene** at different purity levels. For applications in pharmaceutical research and development, where trace impurities can significantly impact reaction outcomes and biological activity, selecting a supplier that provides high-purity grades with detailed analytical data is paramount. The following table summarizes the offerings from several prominent commercial suppliers.

Supplier	Product Name/Grade	Purity	Analytical Method	CAS Number
TCI America	trans-4-Octene	>99.0%	GC	14850-23-8
Sigma-Aldrich	trans-4-Octene, 98%	98%	-	14850-23-8
GFS Chemicals	Trans-4-Octene, 98%	>=97.50%	GC-FID	14850-23-8
Thermo Scientific Chemicals	trans-4-Octene, 97%	97%	-	14850-23-8
Santa Cruz Biotechnology	trans-4-Octene	≥90%	-	14850-23-8
CP Lab Safety	trans-4-Octene, min 98%	~98%	GC	14850-23-8

## Application in Drug Discovery: Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning chemical reaction that has revolutionized the way complex molecules are synthesized, with significant implications for drug discovery.<sup>[1]</sup> This reaction allows for the catalytic cleavage and reformation of carbon-carbon double bonds, enabling the construction of intricate molecular frameworks that are often found in biologically active compounds.<sup>[1]</sup> Ring-closing metathesis (RCM), a variant of this reaction, is particularly powerful for the synthesis of macrocycles, a class of molecules with increasing importance in pharmaceuticals.

**trans-4-Octene** can be employed in cross-metathesis reactions, where it reacts with another olefin to create new, more complex alkenes. This strategy is valuable for introducing specific fragments into a molecule or for homologation, the process of extending a carbon chain. The choice of catalyst is crucial for the success of metathesis reactions, with Grubbs' catalysts and Schrock catalysts being the most widely used due to their high activity and functional group tolerance.<sup>[2]</sup>

# Experimental Protocol: Cross-Metathesis of **trans-4-Octene** with Diethyl Diallylmalonate

The following is a representative experimental protocol for the cross-metathesis of **trans-4-octene** with diethyl diallylmalonate using a second-generation Grubbs catalyst. This reaction serves as an example of how **trans-4-octene** can be utilized to synthesize a more complex, functionalized olefin.

## Reaction Scheme:

## Materials:

- **trans-4-Octene** (high-purity, >99%)
- Diethyl diallylmalonate (≥98%)
- Grubbs' Catalyst, 2nd Generation
- Anhydrous Dichloromethane (DCM), degassed
- Argon or Nitrogen gas
- Standard laboratory glassware (oven-dried)
- Magnetic stirrer and stir bar
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

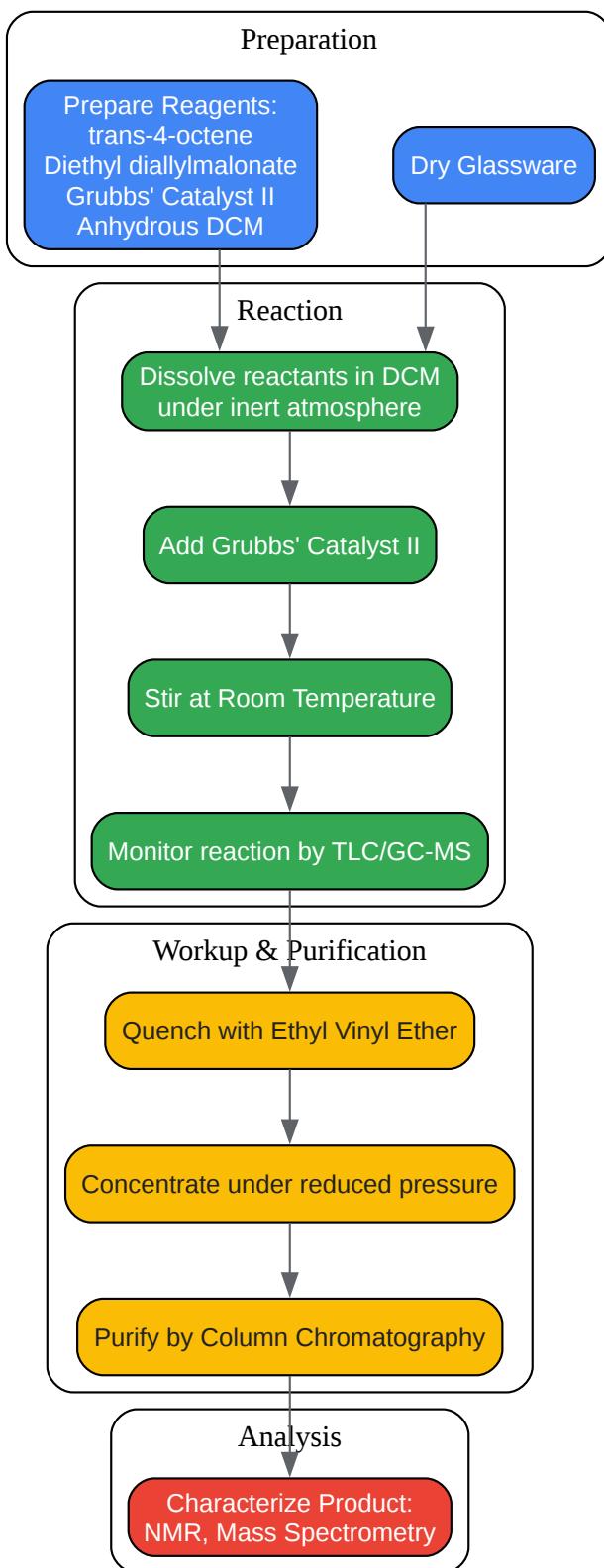
## Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve diethyl diallylmalonate (1.0 eq) in anhydrous, degassed dichloromethane to a concentration of 0.1 M.
- Addition of **trans-4-Octene**: Add high-purity **trans-4-octene** (2.5 eq) to the solution.

- **Inert Atmosphere:** Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere. This is crucial as the catalyst is sensitive to oxygen.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the second-generation Grubbs' catalyst (0.02 eq) to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
- **Quenching the Reaction:** Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture to quench the catalyst. Stir for an additional 20 minutes.
- **Workup:** Concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired cross-metathesis product, diethyl 2,2-di(hex-2-en-1-yl)malonate.
- **Characterization:** Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the described cross-metathesis experiment.



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Caption: Workflow for the cross-metathesis of **trans-4-octene**.

This technical guide provides a starting point for researchers utilizing high-purity **trans-4-octene** in their synthetic endeavors. The provided experimental protocol is a representative example and may require optimization depending on the specific substrates and desired outcomes. Careful attention to reagent purity and reaction conditions is essential for achieving successful and reproducible results in the field of drug discovery and development.

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## References

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